
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride
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Overview
Description
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2FN3 and its molecular weight is 356.27. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . The specific targets of “2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure
Result of Action
The molecular and cellular effects of indole derivatives can include a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of “this compound” would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules
Biological Activity
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C16H18Cl2FN3
- Molecular Weight : 350.24 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes involved in cellular signaling pathways. It is hypothesized to act on serotonin receptors, which may contribute to its neuropharmacological effects, particularly in mood regulation and anxiety disorders.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro assays demonstrated that derivatives of indole compounds, including this compound, showed significant cytotoxicity against various cancer cell lines such as HCT116 (colon cancer) and PC3 (prostate cancer) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies indicated that it has effective activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances its antimicrobial efficacy .
Neuropharmacological Effects
The compound's interaction with serotonin receptors positions it as a candidate for treating mood disorders. Studies suggest that compounds with similar structures can modulate serotonin levels, potentially alleviating symptoms of depression and anxiety .
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving the evaluation of various indole derivatives found that this compound exhibited a notable reduction in cell viability in breast cancer cell lines compared to standard treatments . -
Neuropharmacological Study :
In a controlled trial assessing the effects of similar indole derivatives on anxiety-like behaviors in animal models, significant reductions in anxiety were observed, suggesting a promising avenue for further research into its use as an anxiolytic agent .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride exhibit promising antitumor properties. A study demonstrated that derivatives of indole compounds showed significant cytotoxicity against various cancer cell lines, including HCT-116 and PC-3, using the MTT assay method to evaluate cell viability .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that indole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of electron-withdrawing groups, such as fluorine, enhances these activities significantly .
Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that similar compounds may possess analgesic and anti-inflammatory properties. For instance, oxadiazole derivatives synthesized under microwave irradiation have shown to reduce paw edema in animal models, indicating potential therapeutic applications in pain management .
Synthetic Methodologies
The synthesis of This compound can be achieved through various methods, including:
- Multicomponent Reactions (MCRs) : This approach allows for the efficient synthesis of complex structures in a single reaction step, minimizing the need for purification and isolation of intermediates .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance reaction rates and yields for the synthesis of indole derivatives, making it a valuable technique in modern organic chemistry .
Case Study 1: Antitumor Evaluation
In a specific study focusing on indole derivatives, the compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study concluded that modifications to the indole structure could lead to enhanced antitumor efficacy .
Case Study 2: Antimicrobial Screening
Another study involved screening a series of indole derivatives for antimicrobial activity. The results revealed that compounds with fluorine substitutions exhibited superior antibacterial effects compared to their non-fluorinated counterparts. This highlights the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3.2ClH/c1-12-15(16-10-14(18)2-3-17(16)21-12)6-9-20-11-13-4-7-19-8-5-13;;/h2-5,7-8,10,20-21H,6,9,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXBERYPODDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.